molecular formula C12H15NO2 B8578948 Ethyl D-(alpha-Methylbenzylimino)acetate

Ethyl D-(alpha-Methylbenzylimino)acetate

Cat. No.: B8578948
M. Wt: 205.25 g/mol
InChI Key: VHFZIBNRJPBOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl D-(alpha-Methylbenzylimino)acetate is an organic compound with the molecular formula C12H15NO2. It is a derivative of ethyl acetate, featuring an imino group attached to the alpha carbon of the ester. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl D-(alpha-Methylbenzylimino)acetate can be synthesized through the condensation of acetophenone with ethyl cyanoacetate in the presence of ammonium acetate and glacial acetic acid. The reaction is typically carried out under reflux conditions in benzene, followed by extraction and purification steps .

Industrial Production Methods

Industrial production of ethyl 2-(1-phenylethylimino)acetate involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl D-(alpha-Methylbenzylimino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Carboxylic acid and amine.

    Reduction: Alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl D-(alpha-Methylbenzylimino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1-phenylethylimino)acetate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The imino group plays a crucial role in binding to the active sites of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl D-(alpha-Methylbenzylimino)acetate can be compared with other similar compounds such as:

    Ethyl 2-(1-phenylethylamino)acetate: Similar structure but with an amino group instead of an imino group.

    Ethyl 2-(1-phenylethylidene)acetate: Features a double bond instead of an imino group.

    Ethyl 2-(1-phenylethyl)acetate: Lacks the imino group entirely.

These compounds share similar synthetic routes and applications but differ in their reactivity and biological activity. This compound is unique due to the presence of the imino group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-(1-phenylethylimino)acetate

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3

InChI Key

VHFZIBNRJPBOBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=NC(C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

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